Lipophilicity Modulation: +0.14 LogP Shift Versus the Non‑Fluorinated 3‑Pyridyl Analog
The single-point replacement of the pyridine 5‑hydrogen with fluorine increases the computed partition coefficient (LogP) from 1.41 to 1.55, a ΔLogP of +0.14, while leaving the topological polar surface area unchanged at 41.99 Ų . This increment is large enough to influence membrane permeability and nonspecific protein binding in a cellular context.
| Evidence Dimension | Computed octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.5455 |
| Comparator Or Baseline | 1-(Pyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one, LogP = 1.4064 |
| Quantified Difference | ΔLogP = +0.1391 (≈ +0.14) |
| Conditions | Predicted using the same computational method (internal Leyan algorithm); TPSA = 41.99 Ų for both compounds. |
Why This Matters
Even a 0.14 log unit increase can translate to a measurable difference in passive membrane permeability and oral absorption potential, making the fluorinated variant preferable in lead optimisation programs where precise control of lipophilicity is required.
